molecular formula C21H21FN2O5S2 B11269088 Methyl 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Methyl 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B11269088
M. Wt: 464.5 g/mol
InChI Key: YNGKNPQSMZKYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a piperazine ring, which are linked to a benzothiophene core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the fluorine atom through electrophilic fluorination. The piperazine ring is then attached via nucleophilic substitution, followed by the introduction of the methoxyphenyl group through a coupling reaction. The final step involves the esterification of the carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methoxyphenyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorine atom and the methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include sulfides and reduced piperazine derivatives.

    Substitution: Products may include substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly as a ligand for specific receptors.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved in its mechanism of action can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

    Trazodone: An arylpiperazine-based compound with antidepressant properties.

    Naftopidil: A piperazine derivative used as an alpha1-adrenergic receptor antagonist.

    Urapidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

Uniqueness: Methyl 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21FN2O5S2

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H21FN2O5S2/c1-28-16-8-4-3-7-15(16)23-10-12-24(13-11-23)31(26,27)20-18-14(22)6-5-9-17(18)30-19(20)21(25)29-2/h3-9H,10-13H2,1-2H3

InChI Key

YNGKNPQSMZKYMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.